

A Comparative Spectroscopic Analysis of 3-(Methylphenyl)propionic Acid Isomers

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Compound of Interest

Compound Name: *3-(2-Methylphenyl)propionic acid*

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This guide provides a detailed spectroscopic comparison of the ortho, meta, and para isomers of 3-(Methylphenyl)propionic acid. The objective is to present key identifying features from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to aid researchers in the differentiation and characterization of these structurally similar compounds. All data is presented with corresponding experimental protocols for reproducibility.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for **3-(2-Methylphenyl)propionic acid**, 3-(3-Methylphenyl)propionic acid, and 3-(4-Methylphenyl)propionic acid.

Spectroscopic Technique	3-(2-Methylphenyl)propionic acid (ortho)	3-(3-Methylphenyl)propionic acid (meta)	3-(4-Methylphenyl)propionic acid (para)
¹ H NMR	Data available, specific shifts vary by solvent.[1][2][3]	Data available, specific shifts vary by solvent.[4][5]	Data available, specific shifts vary by solvent.[6][7]
¹³ C NMR	Data available.[2]	Data available.[4]	Data available.
IR Spectroscopy	Key absorptions for O-H (broad), C=O, and C-H stretches.[1]	Key absorptions for O-H (broad), C=O, and C-H stretches.[4]	Key absorptions for O-H (broad), C=O, and C-H stretches.
Mass Spectrometry (EI)	Molecular Ion (M ⁺) m/z: 164.[1][8]	Molecular Ion (M ⁺) m/z: 164.[4]	Molecular Ion (M ⁺) m/z: 164.[6]

Note: Specific chemical shifts in NMR are highly dependent on the solvent and concentration used. The data presented here are based on publicly available spectra and should be used as a reference.

Experimental Protocols

The data presented in this guide is typically acquired using the following standard methodologies.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.00 ppm).[9]
- Instrumentation: Spectra are recorded on a 300 MHz or 400 MHz NMR spectrometer.
- ¹H NMR Acquisition: Proton NMR spectra are typically acquired with a 90° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

- ^{13}C NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

2. Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Sample Preparation:
 - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This is a common and rapid method.
 - KBr Pellet: A small amount of the sample is ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.
- Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} . A background spectrum is recorded first and automatically subtracted from the sample spectrum. The broad O-H stretching band for the carboxylic acid is a characteristic feature, typically appearing in the 3300-2500 cm^{-1} region.[10] The C=O stretch is expected around 1700 cm^{-1} .

3. Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with an electron ionization (EI) source is commonly used for these types of small molecules.
- Sample Introduction: The sample can be introduced directly via a solid probe or, if volatile, through a gas chromatograph (GC-MS).
- Ionization: In EI mode, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Data Analysis: The resulting mass spectrum shows the relative abundance of different mass-to-charge ratio (m/z) ions. The peak corresponding to the intact molecule is the molecular ion peak (M^+).[11] For all three isomers, the molecular weight is 164.20 g/mol, resulting in an expected molecular ion peak at $\text{m/z} = 164$.[1][4][6]

Isomer Structures

The following diagram illustrates the structural differences between the three positional isomers of 3-(Methylphenyl)propionic acid.

3-(2-Methylphenyl)propionic acid
(ortho-isomer)

3-(4-Methylphenyl)propionic acid
(para-isomer)

3-(3-Methylphenyl)propionic acid
(meta-isomer)

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Caption: Chemical structures of the ortho, meta, and para isomers.

The primary spectroscopic differences, particularly in the NMR spectra, arise from the different positions of the methyl group on the phenyl ring, which influences the electronic environment of the aromatic protons and carbons. While IR and MS are useful for confirming the presence of the functional groups and the molecular weight, NMR is the most powerful technique for distinguishing between these isomers.

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- To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 3-(Methylphenyl)propionic Acid Isomers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181665#spectroscopic-comparison-of-3-2-methylphenyl-propionic-acid-isomers]

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